(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Description
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
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Scientific Research Applications
Antagonist Potency and Selectivity
Research into quinoline derivatives, including compounds structurally related to “(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone”, has identified their significant potential as selective antagonists. A study by Höglund et al. (2006) discovered compounds with excellent potency against the alpha(2C)-adrenoceptor and notable selectivity over other subtypes. This highlights the quinoline derivative's therapeutic potential in targeting specific receptor subtypes, offering insights into the structure-activity relationship essential for antagonist development (Höglund et al., 2006).
Antiproliferative Activity
Quinoline derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Srikanth et al. (2016) synthesized and screened several 2-anilino-3-aroylquinolines for cytotoxic activity, discovering compounds with significant activity against human lung and prostate cancer cell lines. These findings suggest the potential of quinoline derivatives in cancer therapy, particularly in inhibiting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016).
Material Science Applications
In material science, quinoline derivatives have shown promise in the development of organic light-emitting diodes (OLEDs). Kang et al. (2011) investigated the photophysical and electroluminescent properties of phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, highlighting their efficiency and potential in OLED applications. This research underscores the versatility of quinoline derivatives in various technological applications beyond their medicinal properties (Kang et al., 2011).
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQAEWSZNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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